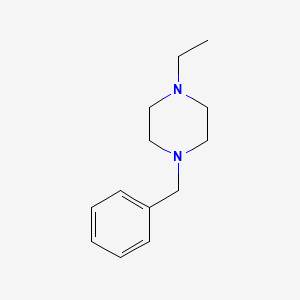

1-Benzyl-4-ethylpiperazine

Descripción general

Descripción

1-Benzyl-4-ethylpiperazine is a psychoactive drug that is classified as a stimulant. It has a molecular formula of C13H20N2 and a molecular weight of 204.31 .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-ethylpiperazine consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. Attached to this ring are a benzyl group and an ethyl group .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

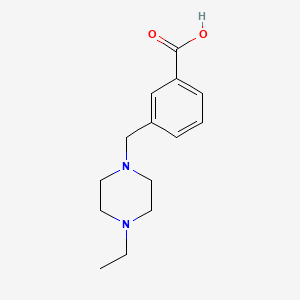

1-Benzyl-4-ethylpiperazine and its derivatives have been studied for their structural characteristics. For example, one study focused on the crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazine-1-yl)-1H-benzimidazole, a compound related to 1-Benzyl-4-ethylpiperazine, emphasizing its synthesis and X-ray structure determination (Ozbey, Kuş, & Göker, 2001). Another study developed a practical synthesis for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, which is a key precursor in the synthesis of benzyl derivatives of heterocyclic amines (Koroleva et al., 2012).

Catalytic Applications

1-Benzyl-4-ethylpiperazine has been utilized in catalysis. A study investigated the use of this compound as a base for a bifunctional aza-bis(oxazoline) copper catalyst, which showed enhanced rate acceleration and improved enantioselectivity in the asymmetric Henry reaction compared to an unfunctionalized copper complex (Lang, Park, & Hong, 2010).

Pharmaceutical Research

1-Benzyl-4-ethylpiperazine derivatives have been synthesized and evaluated for potential pharmacological activities. For instance, compounds containing this structure were investigated for their binding affinity to serotonin and dopamine receptors, indicating potential applications in psychopharmacology (Tomić et al., 2004).

Environmental Applications

Compounds containing 1-Benzyl-4-ethylpiperazine have also been studied for environmental applications. A research study focused on the synthesis and characterization of silica-bonded N-propylpiperazine sodium n-propionate as a recyclable catalyst for the synthesis of 4H-pyran derivatives, demonstrating its efficiency in heterogeneous catalysis (Niknam et al., 2013).

Materials Science

In materials science, 1-Benzyl-4-ethylpiperazine derivatives havebeen explored for their potential in creating new materials. For instance, research on bis(4-benzylpiperazine-1-carbodithioato-k2 S,S')nickel(II) revealed its capabilities in humidity sensing and DNA binding, showcasing the versatility of these compounds in materials science (Rehman et al., 2015).

Analytical Chemistry

1-Benzyl-4-ethylpiperazine and its related compounds have been used in analytical chemistry for structural elucidation. A study involving 4-bromo-2,5-dimethoxybenzylpiperazine, a designer benzylpiperazine, utilized techniques like GC-MS and NMR for structural analysis, which is crucial in forensic science and drug analysis (Westphal et al., 2009).

Synthesis of Novel Compounds

The synthesis of new compounds using 1-Benzyl-4-ethylpiperazine has been a significant area of research. For example, studies have been conducted on the synthesis of new arylpiperazinylalkylthiobenzimidazole, benzothiazole, or benzoxazole derivatives, which showed promising results as selective serotonin receptor ligands (Siracusa et al., 2008).

Mecanismo De Acción

Target of Action

1-Benzyl-4-ethylpiperazine, a derivative of Benzylpiperazine (BZP), has been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA . These receptors play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.

Mode of Action

The compound interacts with its targets by increasing serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation . This interaction results in changes in the neuronal activity and neurotransmitter levels, leading to the observed physiological and psychological effects.

Biochemical Pathways

It is known that the compound affects the serotonergic and dopaminergic systems, which are involved in numerous biochemical pathways related to mood regulation, reward, and cognition .

Pharmacokinetics

It is known that bzp, a related compound, is metabolized in the liver and excreted via the kidneys . The elimination half-life of BZP is approximately 5.5 hours . These properties may impact the bioavailability and duration of action of 1-Benzyl-4-ethylpiperazine.

Result of Action

The molecular and cellular effects of 1-Benzyl-4-ethylpiperazine’s action are likely to be similar to those of BZP, given their structural similarity. BZP is known to have euphoriant and stimulant properties, with effects similar to amphetamine . Adverse effects have been reported following its use, including acute psychosis, renal toxicity, and seizures .

Propiedades

IUPAC Name |

1-benzyl-4-ethylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-14-8-10-15(11-9-14)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBUFZZSXMCADL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-ethylpiperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Amino-1-(4-chlorophenyl)ethyl]diethylamine](/img/structure/B3167313.png)

![[2-(3-Cyclopropyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B3167319.png)

![1-[(3,4-Dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3167326.png)

![2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B3167349.png)

![2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol](/img/structure/B3167351.png)

![[2-Amino-1-(4-methylphenyl)ethyl]diethylamine](/img/structure/B3167375.png)

![2-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine](/img/structure/B3167390.png)